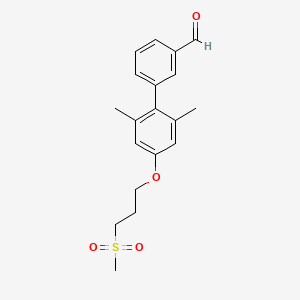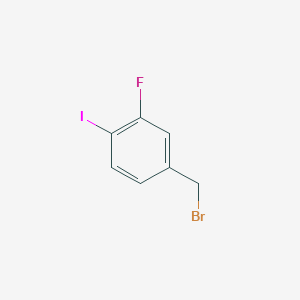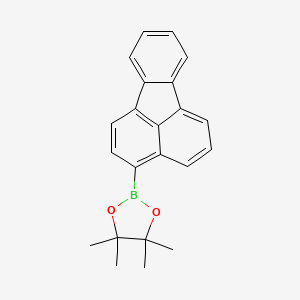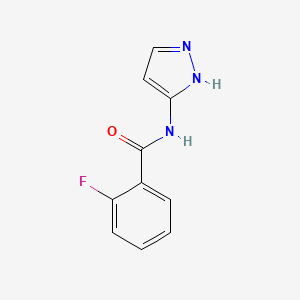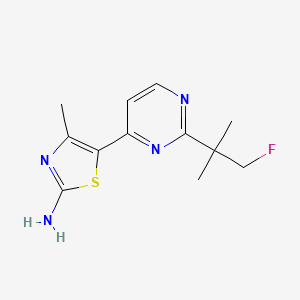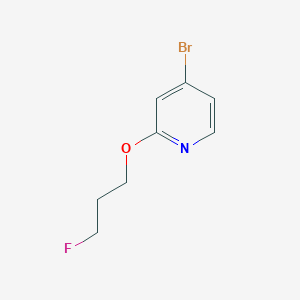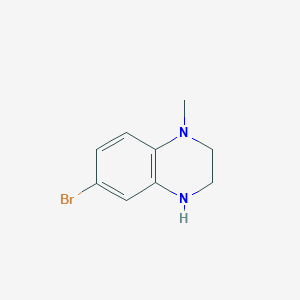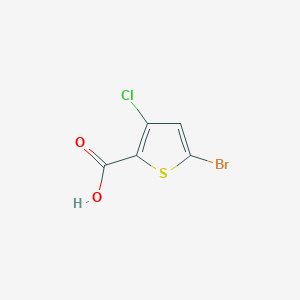
5-Bromo-3-chlorothiophene-2-carboxylic acid
Overview
Description
5-Bromo-3-chlorothiophene-2-carboxylic acid is a chemical compound with the molecular formula C<sub>5</sub>H<sub>3</sub>BrClO<sub>2</sub>S . It belongs to the class of thiophene carboxylic acids . The compound contains bromine, chlorine, sulfur, and oxygen atoms, arranged in a heterocyclic ring system.
Synthesis Analysis
The synthesis of 5-Bromo-3-chlorothiophene-2-carboxylic acid involves several steps. One common approach is the halogenation of 3-chlorothiophene-2-carboxylic acid . Bromination and chlorination reactions are sequentially performed to introduce the desired substituents. The final product is then isolated and purified.
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-chlorothiophene-2-carboxylic acid consists of a five-membered thiophene ring with a carboxylic acid group attached at position 2. The bromine and chlorine atoms are positioned at positions 3 and 5, respectively. The overall structure is planar due to the conjugated π-electron system within the ring.
Chemical Reactions Analysis
- Substitution Reactions : The bromine and chlorine atoms can undergo substitution reactions with various nucleophiles or electrophiles.
- Acid-Base Reactions : The carboxylic acid group can participate in acid-base reactions.
- Oxidation/Reduction Reactions : The sulfur atom in the thiophene ring may be oxidized or reduced under appropriate conditions.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts in the range of 140-144°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
- Appearance : 5-Bromo-3-chlorothiophene-2-carboxylic acid appears as a solid .
- Odor : Odorless.
Scientific Research Applications
Synthesis and Reactivity
5-Bromo-3-chlorothiophene-2-carboxylic acid is used in various synthesis reactions. For instance, it undergoes transformations in the presence of n-butyl-lithium in ether at low temperatures, yielding different derivatives, including 3-carboxylic acid, 3-carbaldehyde, and 3-methyl derivative (Dickinson & Iddon, 1971). Additionally, it has been involved in photochemical processes for synthesizing 5-arylthiophene-2-carboxylic esters, demonstrating varying reactivity based on the substitution pattern (D’Auria et al., 1989).
Catalytic Applications
This compound has been utilized in catalytic reactions. For example, it has been used in the acid-catalyzed cyclization of thiophenylacetals and ketones, leading to the synthesis of various benzo[b]thiophenes with different substitutions (Pié & Marnett, 1988).
Medicinal Chemistry
In medicinal chemistry, derivatives of 5-Bromo-3-chlorothiophene-2-carboxylic acid have been synthesized and evaluated for their spasmolytic activity. These derivatives were characterized by density functional theory (DFT) calculations to understand their structural and electronic properties (Rasool et al., 2020).
Electrochemical Studies
The electrochemical behavior of 5-Bromo-3-chlorothiophene-2-carboxylic acid and its derivatives has been studied, with findings suggesting mechanisms involving halogen dance during electrochemical reductions (Walker et al., 2018).
Pharmaceutical Applications
In pharmaceutical applications, derivatives of this compound have been synthesized and tested for various biological activities, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities. These studies indicate potential medicinal applications (Ikram et al., 2015).
Safety And Hazards
- Combustibility : It is classified as a combustible solid (Storage Class Code 11).
- WGK : It has a WGK 3 rating, indicating moderate water hazard .
- Flash Point : Not applicable.
Future Directions
Research on 5-Bromo-3-chlorothiophene-2-carboxylic acid could explore:
- Functionalization : Developing new derivatives by modifying substituents.
- Biological Activity : Investigating potential biological applications.
- Catalysis : Exploring its catalytic properties.
properties
IUPAC Name |
5-bromo-3-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUPWFRCVBAIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735242 | |
| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chlorothiophene-2-carboxylic acid | |
CAS RN |
842135-76-6 | |
| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

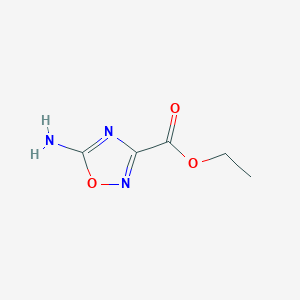
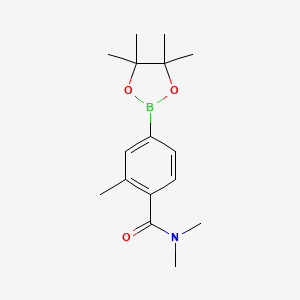
![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)
![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)
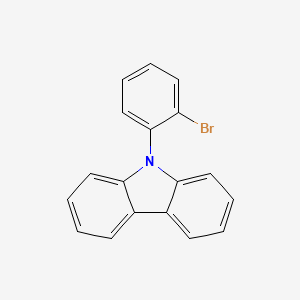
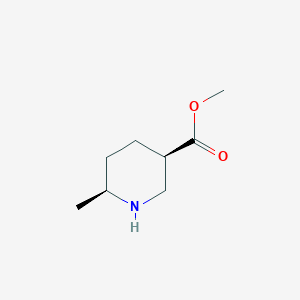
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)
